Home > Products > Screening Compounds P120732 > 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE - 899962-78-8

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Catalog Number: EVT-3049274
CAS Number: 899962-78-8
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

Compound Description: PipISB is a selective high-potency cannabinoid subtype-1 (CB1) receptor ligand, exhibiting inverse agonist activity. [, ] Research has focused on radiolabeling PipISB with carbon-11 and fluorine-18 for potential use as a positron emission tomography (PET) radioligand for imaging brain CB1 receptors. [, ] Evaluation in monkeys demonstrated high CB1 receptor-specific binding in the brain, suggesting its potential for human PET imaging. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide Derivatives

Compound Description: These derivatives are multifunctional sulfides containing a 1,3,4-oxadiazole ring linked to a piperidine ring via a sulfur atom. The piperidine nitrogen is substituted with a 4-chlorophenylsulfonyl group. [] Studies investigated their structure-activity relationships by evaluating their lipoxygenase and antibacterial activities. [] Compound 5e, bearing an n-pentyl group on the sulfide, showed potent lipoxygenase inhibitory activity, surpassing the standard Baicalein®. [] Compound 5b, with an n-propyl substitution on the sulfide, exhibited significant broad-spectrum antibacterial activity. []

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide Derivatives

Compound Description: This series of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives were designed and synthesized as potential drug candidates for Alzheimer’s disease. [] The compounds incorporate a 1,3,4-oxadiazole ring linked to a piperidine ring through a sulfur atom, with a propanamide chain extending from the oxadiazole ring. The piperidine nitrogen is substituted with a 4-chlorophenylsulfonyl group. [] The derivatives were evaluated for their acetylcholinesterase (AChE) enzyme inhibition activity and hemolytic activity. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole Derivatives

Compound Description: These derivatives feature a 1,3,4-oxadiazole ring connected to a piperidine ring at the 4-position. The piperidine nitrogen carries a 4-chlorophenylsulfonyl group, and the oxadiazole ring is linked to a substituted acetamide moiety via a sulfur atom. [] The antibacterial potential of these compounds was evaluated against various Gram-positive and Gram-negative bacterial strains. [] The derivative with a 2-methylphenyl substituent on the acetamide (compound 8g) demonstrated the most potent antibacterial activity against most of the tested strains. []

1-arylsulfonyl-3-piperazinone Derivatives Containing a spiro[5H-oxazolo[3,2-a]pyrazine-2(3H),4'-piperidin]-5-one Skeleton

Compound Description: This class of compounds possesses a unique spiro skeleton featuring a piperidine ring fused to an oxazolo[3,2-a]pyrazine ring system. The piperidine nitrogen carries an arylsulfonyl substituent. [] Among these derivatives, (-)-7-[(6-chloro-2-naphthalenyl)sulfonyl]tetrahydro-8a-(methoxymethyl)-1'-(4-pyridinyl)-spiro[5H-oxazolo[3,2-a]pyrazine-2(3H),4'-piperidin]-5-one (M55529) showed potent factor Xa (FXa) inhibitory activity (IC50 = 2 nM) and high selectivity over thrombin and trypsin. []

3,5-bis(benzylidene)-1-((arylsulfonyl)piperidin-4-one Derivatives

Compound Description: These derivatives feature a piperidin-4-one core with two benzylidene groups at the 3 and 5 positions. The piperidine nitrogen carries an arylsulfonyl substituent. [, , , , , , ] Several studies have reported the synthesis, crystal structures, and anti-inflammatory activities of these compounds. [, , , , , , ] The benzylidene substituents and the arylsulfonyl group allow for a wide range of structural diversity within this class, making them valuable tools for exploring structure-activity relationships and optimizing pharmacological properties.

[1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol

Compound Description: This compound features a piperidine ring with a toluene-4-sulfonyl substituent on the nitrogen and a methanol group at the 4-position. [] It was synthesized through a condensation reaction between diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride. [] The structure was confirmed by X-ray crystallography, revealing a chair conformation for the piperidine ring. []

3-[1-(aryl(alkyl)sulfonyl)piperidin-4-yl]quinazolin-4(3H)-ones

Compound Description: This series of compounds incorporates a quinazolin-4(3H)-one ring system linked to a piperidine ring at the 4-position. The piperidine nitrogen carries an aryl(alkyl)sulfonyl substituent. [] They were synthesized using a parallel liquid-phase synthetic procedure and evaluated for their antimicrobial activity. [] The varying substituents on the quinazoline ring and the sulfonyl group allow for the creation of combinatorial libraries to explore structure-activity relationships and optimize antimicrobial properties.

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: LY450139 (semagacestat) is a γ-secretase inhibitor (GSI) that reduces the production of amyloid-β (Aβ) peptides but also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP). [] While acute administration ameliorated memory deficits in 5.5-month-old APP-transgenic mice, subchronic dosing impaired normal cognition in both APP-transgenic and wild-type mice. [] This impairment was likely caused by β-CTF accumulation, suggesting a potential for undesirable effects on synapses. []

Relevance: Although LY450139 differs significantly in structure from 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, its inclusion in a study investigating cognitive function in APP-transgenic mice [] highlights the importance of considering potential neurological effects when exploring the pharmacological properties of compounds containing sulfonyl and piperidine moieties, as in the target compound.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that reduces Aβ peptides while increasing β-CTF. [] Similar to LY450139, it demonstrated both acute memory-enhancing effects and subchronic cognitive impairment in APP-transgenic mice. [] The cognitive impairment was attributed to β-CTF accumulation, suggesting a potential risk for synaptic dysfunction. []

Relevance: Despite its structural dissimilarity to 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, BMS-708163's inclusion in the same study as LY450139, focusing on cognitive function in APP-transgenic mice [], underscores the need for careful evaluation of potential neurological effects when developing compounds featuring sulfonyl and piperidine groups, as present in the target compound.

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 without increasing β-CTF. [] Unlike GSIs, both acute and subchronic dosing with GSM-2 ameliorated memory deficits in APP-transgenic mice without affecting normal cognition in wild-type mice. [] This profile suggests a potentially safer approach for targeting Aβ production in Alzheimer's disease.

Relevance: Although GSM-2's structure is different from 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, its inclusion in the same study as GSIs, focusing on cognitive function in APP-transgenic mice [], highlights the importance of considering the broader pharmacological context of piperidine-containing compounds. The contrasting effects of GSIs and GSMs underscore the potential for both beneficial and detrimental neurological actions, depending on the specific target and mechanism of action.

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a structurally novel dopamine D3 receptor (D3R) antagonist exhibiting high selectivity and translational potential for treating opioid use disorder. [] Unlike some other D3R antagonists, R-VK4-40 does not potentiate the cardiovascular effects of cocaine or oxycodone in rats. [] Instead, it dose-dependently reduces blood pressure and heart rate and attenuates opioid or cocaine-induced cardiovascular changes. []

Relevance: Although structurally distinct from 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, R-VK4-40 is notable for its high selectivity as a D3R antagonist. [] This highlights the potential for designing compounds with specific targets within the broad class of piperidine-containing molecules, suggesting that 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline and its analogs could also be tailored for selective activity.

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: R-VK4-116 is another structurally novel, highly selective D3R antagonist with potential for treating opioid and cocaine use disorders. [] Like R-VK4-40, it does not exacerbate the cardiovascular effects of cocaine and even dose-dependently reduces cocaine-induced increases in blood pressure and heart rate. []

Relevance: R-VK4-116's close structural similarity to R-VK4-40, both being highly selective D3R antagonists, [] further emphasizes the potential for developing compounds with targeted activity within the broader class of piperidine-containing molecules. This suggests that 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline and its analogs could also be optimized for selective pharmacological actions.

4-((5-hydroxyisoindolin-2-yl)sulfonyl)benzene-1,3-diol (PS8)

Compound Description: PS8 is a novel pan-pyruvate dehydrogenase kinase (PDK) inhibitor that targets the ATP-binding pocket of PDKs. [] It served as a starting point for developing a new generation of PDK inhibitors with improved potency and liver-targeting properties. []

2-((2,4-dihydroxyphenyl)sulfonyl)isoindoline-4,6-diol (PS10)

Compound Description: PS10 is another novel pan-PDK inhibitor targeting the ATP-binding pocket of PDKs. [] It served as a lead compound for developing more potent liver-targeting PDK inhibitors. []

Relevance: Similar to PS8, PS10 shares the sulfonyl group and aromatic system with 3-(4-Ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline but lacks a piperidine ring, instead containing an isoindoline moiety. [] The development of PS10 as a PDK inhibitor provides further evidence for the potential of sulfonyl-containing compounds in targeting specific enzymes and underscores the importance of exploring structure-activity relationships for optimizing pharmacological activity.

(S)-3-amino-4-(4-((2-((2,4-dihydroxyphenyl)sulfonyl)isoindolin-5-yl)amino)piperidin-1-yl)-4-oxobutanamide (Compound 17)

Compound Description: Compound 17 is a potent PDK inhibitor developed from the dihydroxyphenyl sulfonylisoindoline scaffold of PS10. [] It exhibits an 8-fold higher potency than PS10 and demonstrates liver-specific augmentation of PDC activity in diet-induced obese mice, leading to improved glucose tolerance and reduced hepatic steatosis. []

Properties

CAS Number

899962-78-8

Product Name

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline

Molecular Formula

C22H24N2O2S

Molecular Weight

380.51

InChI

InChI=1S/C22H24N2O2S/c1-2-17-10-12-18(13-11-17)27(25,26)21-16-23-20-9-5-4-8-19(20)22(21)24-14-6-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3

InChI Key

DTBSGGQMJHCXOL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.